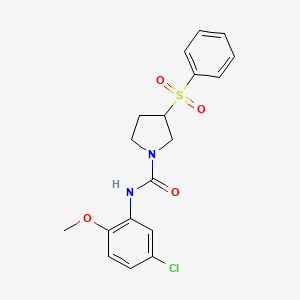
N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide, also known as CSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CSPC is a pyrrolidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide is not fully understood, but it has been suggested that N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide may exert its effects by inhibiting the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and transient receptor potential vanilloid 1 (TRPV1).
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of pro-inflammatory cytokine production, and the inhibition of nociceptive neuron activity. Additionally, N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide has been shown to have antioxidant and anti-angiogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its high purity and yield, its ability to inhibit the growth of various cancer cell lines, and its anti-inflammatory and analgesic properties. However, there are also limitations to using N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide, including further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in various diseases. Additionally, the development of N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide derivatives may lead to compounds with improved efficacy and reduced toxicity.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide has been synthesized through various methods, including the reaction of 5-chloro-2-methoxyaniline with 3-(phenylsulfonyl)propionic acid followed by cyclization with triphosgene. Another method involves the reaction of 5-chloro-2-methoxyaniline with 3-(phenylsulfonyl)propionic acid followed by cyclization with phosgene. Both methods have been reported to yield N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and analgesic properties. In vitro studies have shown that N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide has been shown to have analgesic effects by inhibiting the activity of nociceptive neurons.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-17-8-7-13(19)11-16(17)20-18(22)21-10-9-15(12-21)26(23,24)14-5-3-2-4-6-14/h2-8,11,15H,9-10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKQQIZEFAVKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-Diethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2620562.png)
![Lithium;2-[5-[(2-methylpropan-2-yl)oxycarbonyl]spiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-1-yl]acetate](/img/structure/B2620563.png)
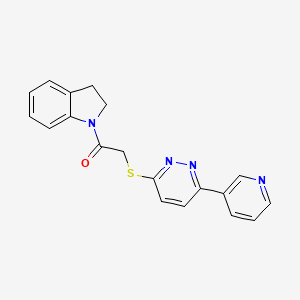
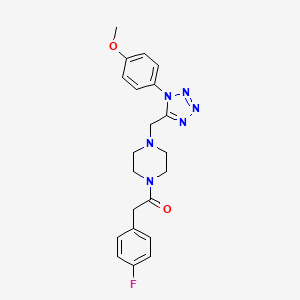
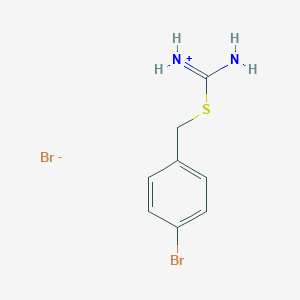


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2620578.png)
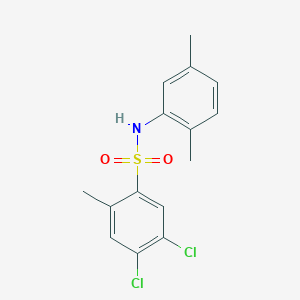
![Methyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2620581.png)
![4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B2620582.png)
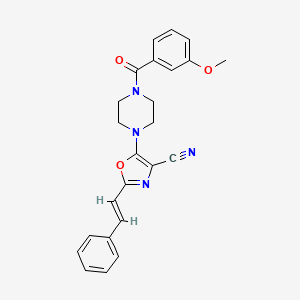
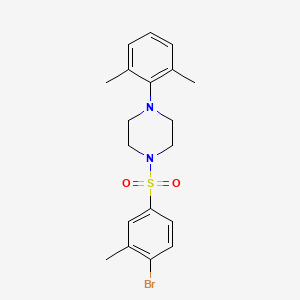
![5-(3-chloro-4-methylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2620585.png)